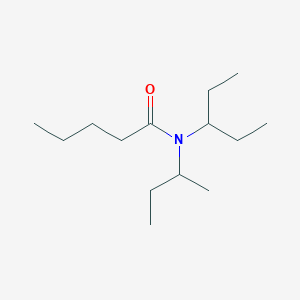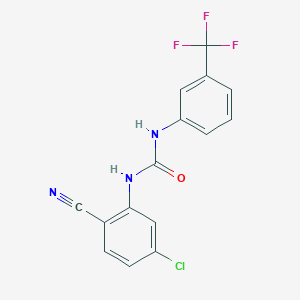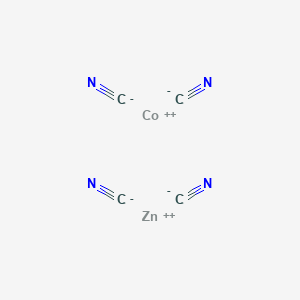
Cobalt(2+) zinc cyanide (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) zinc cyanide (1/1/4) is a coordination compound that consists of cobalt and zinc ions coordinated with cyanide ligands. This compound is part of the double metal cyanide (DMC) family, which is known for its catalytic properties, particularly in polymerization reactions. The unique structure of this compound allows it to exhibit properties that are beneficial in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(2+) zinc cyanide (1/1/4) can be synthesized by reacting water-soluble salts of cobalt and zinc with a cyanide source. One common method involves the reaction of zinc sulfate and cobalt chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the preparation of cobalt(2+) zinc cyanide (1/1/4) often involves the use of mixed acid-modified methods. This involves reacting water-soluble metal salts of zinc and cobalt in the presence of both organic and inorganic acids. The acids used can include dilute sulfuric acid, hydrochloric acid, and various organic acids such as succinic acid and glutaric acid. This method enhances the catalytic activity and thermal stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) zinc cyanide (1/1/4) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt(2+) zinc cyanide (1/1/4) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of ligands such as phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(III) and zinc(II) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Cobalt(2+) zinc cyanide (1/1/4) has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Mecanismo De Acción
The mechanism by which cobalt(2+) zinc cyanide (1/1/4) exerts its catalytic effects involves the coordination of the cyanide ligands with the metal centers. This coordination facilitates the activation of substrates, such as propylene oxide, leading to polymerization. The catalytic activity is influenced by the structure and composition of the compound, as well as the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Zinc cyanide: Similar in structure but lacks the catalytic properties of the cobalt-containing compound.
Cobalt(III) cyanide: Higher oxidation state of cobalt, which can lead to different reactivity and stability.
Copper cyanide: Another metal cyanide with distinct catalytic properties.
Uniqueness
Cobalt(2+) zinc cyanide (1/1/4) is unique due to its combination of cobalt and zinc, which provides a balance of catalytic activity and stability. This makes it particularly effective in polymerization reactions, where other metal cyanides may not perform as well .
Propiedades
Número CAS |
507475-88-9 |
|---|---|
Fórmula molecular |
C4CoN4Zn |
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
zinc;cobalt(2+);tetracyanide |
InChI |
InChI=1S/4CN.Co.Zn/c4*1-2;;/q4*-1;2*+2 |
Clave InChI |
NWRRDLFEJIOVKE-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


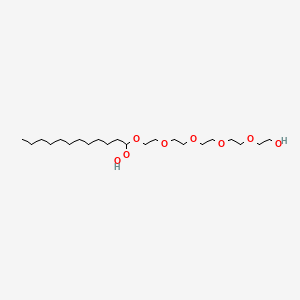
![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
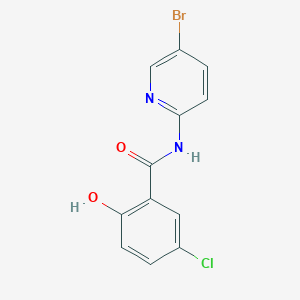
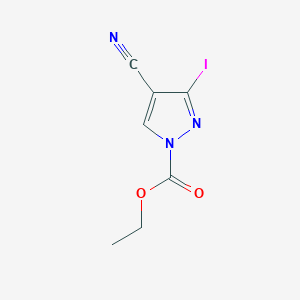
![Benzene, 1,2-bis[[2-(methylthio)phenyl]ethynyl]-](/img/structure/B14223968.png)
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
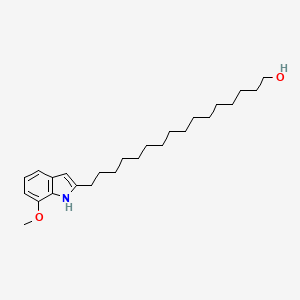
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
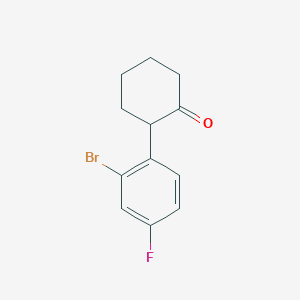
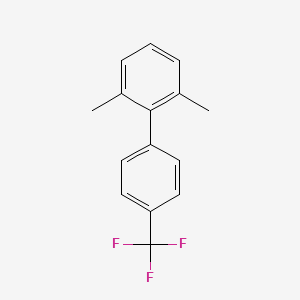
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
